tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate involves stereocontrolled and enantioselective methodologies, ensuring the formation of compounds with specific stereochemistry. For instance, a stereocontrolled synthesis approach was utilized for the synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a compound with similarities to the one , highlighting the importance of stereocontrol in synthesizing complex organic molecules (Nadin et al., 2001). Additionally, enantioselective synthesis techniques are pivotal, as demonstrated in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, emphasizing the role of iodolactamization in achieving high functionalization and efficiency (Campbell et al., 2009).
Molecular Structure Analysis
Understanding the molecular structure is crucial for comprehending the chemical behavior of a compound. X-ray crystallography studies provide insights into the molecular packing and hydrogen bonding patterns, which are essential for predicting reactivity and interaction with other molecules. For instance, the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray studies, revealing significant details about its stereochemistry and molecular interactions (Didierjean et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate and similar compounds often rely on the presence of functional groups that facilitate reactions such as cycloadditions, rearrangements, and substitutions. The hetero-Cope rearrangement, for example, provides an efficient pathway for the synthesis of complex molecules with high stereocontrol, demonstrating the versatility of these compounds in synthetic chemistry (Marx & Rassat, 2002).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Studies on compounds with similar structures can provide valuable information on how structural variations affect these properties. For example, the analysis of differentially protected cyclopentacin derivatives highlights the impact of molecular modifications on solubility and stability, which are critical for their application in various fields (Aye et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate. The synthesis and characterization of orthogonally protected diamino acids showcase the importance of protective groups in modulating the reactivity and facilitating the synthesis of complex molecules (Czajgucki et al., 2003).
Scientific Research Applications
Synthesis of Benzyl Cyclohexylcarbamate
A study by Campbell et al. (2009) details the enantioselective synthesis of benzyl cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, using tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate in the key iodolactamization step. This compound's role in the efficient synthesis pathway highlights its importance in medicinal chemistry, particularly in the development of targeted therapies (Campbell et al., 2009).
Production of Edeine Analogs
Czajgucki et al. (2003) utilized tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate in synthesizing ethyl 4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These compounds are crucial for the synthesis of edeine analogs, a class of antibiotics, highlighting the compound's role in antibiotic research (Czajgucki et al., 2003).
Synthesis of Dipeptide Isosteres
Nadin et al. (2001) reported the synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, using tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate. This study illustrates the compound's utility in creating dipeptide isosteres, which are valuable in peptide and protein research (Nadin et al., 2001).
Development of Stemofoline Precursors
Thomas and Vickers (2009) used tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate in the development of a potential precursor for stemofoline, a diterpene alkaloid with significant bioactivity. This demonstrates the compound's role in the synthesis of complex natural products (Thomas & Vickers, 2009).
Chromogenic Protease Substrates
Badalassi et al. (2002) synthesized chromogenic protease substrates using tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate for detecting HIV-protease activity. This application is crucial for biochemical assays and the development of diagnostic tools (Badalassi et al., 2002).
properties
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O7/c1-21(2,3)30-18(26)17(24-20(28)31-22(4,5)6)12-16(25)13-23-19(27)29-14-15-10-8-7-9-11-15/h7-11,16-17,25H,12-14H2,1-6H3,(H,23,27)(H,24,28)/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUZBCCYFRMNHR-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@H](CNC(=O)OCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464606 | |
Record name | tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |
CAS RN |
371972-14-4 | |
Record name | tert-butyl 5-benzyloxycarbonylamino-2(S)-tert-butoxycarbonylamino-4(R)-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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